molecular formula C11H8F6O B1332099 3',5'-Bis(trifluoromethyl)propiophenone CAS No. 85068-34-4

3',5'-Bis(trifluoromethyl)propiophenone

Cat. No.: B1332099
CAS No.: 85068-34-4
M. Wt: 270.17 g/mol
InChI Key: VLRWCHKOSBUGMB-UHFFFAOYSA-N
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Description

3',5'-Bis(trifluoromethyl)propiophenone is a useful research compound. Its molecular formula is C11H8F6O and its molecular weight is 270.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one
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InChI

InChI=1S/C11H8F6O/c1-2-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRWCHKOSBUGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H8F6O
Source PubChem
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DSSTOX Substance ID

DTXSID70234138
Record name 3',5'-Bis(trifluoromethyl)propiophenone
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Molecular Weight

270.17 g/mol
Source PubChem
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CAS No.

85068-34-4
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]-1-propanone
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Record name 3',5'-Bis(trifluoromethyl)propiophenone
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Record name 3',5'-Bis(trifluoromethyl)propiophenone
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Record name 3',5'-bis(trifluoromethyl)propiophenone
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Record name 3',5'-Bis(trifluoromethyl)propiophenone
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The Rise of Trifluoromethylated Ketones in Synthetic Organic Chemistry

The journey to the current standing of 3',5'-Bis(trifluoromethyl)propiophenone is rooted in the broader history and development of trifluoromethylated ketones. The introduction of the trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. hovione.com Ketones, with their inherent reactivity, provide a versatile scaffold for constructing more complex molecular architectures. The combination of these two features in trifluoromethylated ketones has made them a cornerstone in the synthesis of a wide array of functional molecules.

Early synthetic methods for accessing trifluoromethyl ketones often relied on harsh reaction conditions and reagents that were not widely available. However, the persistent demand for these compounds, driven by the pharmaceutical and agrochemical industries, spurred the development of more efficient and milder synthetic protocols. A significant breakthrough was the advent of nucleophilic trifluoromethylating agents, which allowed for the direct introduction of the CF3 group to various electrophiles, including esters and acid chlorides.

More recent advancements have focused on catalytic methods for the synthesis of trifluoromethyl ketones, offering improved selectivity and functional group tolerance. These modern techniques have made a diverse range of trifluoromethylated ketones, including this compound, more accessible to the broader scientific community, thereby accelerating their use in discovery research.

The Contemporary Research Landscape and Significance of 3 ,5 Bis Trifluoromethyl Propiophenone

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, primarily centered around the formation of the key carbon-carbon bond between the aromatic ring and the propionyl group.

A prevalent and effective convergent approach involves the use of organometallic reagents, particularly Grignard reagents. This method typically starts with the preparation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide or chloride from the corresponding bromobenzene (B47551) derivative and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This Grignard reagent is then reacted with a suitable propionylating agent, such as propionyl chloride or propionic anhydride (B1165640), to yield the desired ketone. The reaction of the Grignard reagent with an excess of the acylating agent is crucial to prevent the formation of tertiary alcohol byproducts. While this method is highly effective for the synthesis of the analogous 3',5'-bis(trifluoromethyl)acetophenone, the same principle is directly applicable for the synthesis of the propiophenone (B1677668) derivative.

Table 1: Grignard-based Synthesis of an Analogous Trifluoromethylated Ketone

Starting Material Reagents Acylating Agent Solvent Yield Reference
3,5-Bis(trifluoromethyl)bromobenzene Mg Acetic anhydride THF 90%

This table presents data for the synthesis of 3',5'-bis(trifluoromethyl)acetophenone, a close structural analog of this compound, illustrating the viability of the Grignard approach.

Another significant synthetic route is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of 1,3-bis(trifluoromethyl)benzene with propionyl chloride or propionic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The strong deactivating effect of the two trifluoromethyl groups on the aromatic ring makes this reaction more challenging compared to the acylation of electron-rich arenes, often requiring harsher reaction conditions.

Divergent strategies for the synthesis of this compound are less common but can be envisioned. One could start from a pre-functionalized propiophenone derivative and introduce the trifluoromethyl groups at a later stage, although this is generally a more complex and less efficient approach due to the difficulty of selective trifluoromethylation.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering more efficient and environmentally benign alternatives to stoichiometric reagents. In the context of this compound synthesis, catalytic methods are primarily explored within the framework of Friedel-Crafts acylation and cross-coupling reactions.

For Friedel-Crafts acylation, while traditional Lewis acids like AlCl₃ are often used in stoichiometric amounts, the development of catalytic variants is an active area of research. Solid acid catalysts, such as zeolites and metal oxides, could potentially be employed to facilitate the acylation under heterogeneous conditions, which simplifies catalyst separation and recycling. However, the deactivating nature of the bis(trifluoromethyl)phenyl ring remains a significant hurdle for catalytic activity.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of aryl ketones. For instance, a Suzuki-Miyaura coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with a propionylating agent, or a Stille coupling involving an organotin reagent, could be viable catalytic routes. These methods often exhibit high functional group tolerance and can proceed under milder conditions compared to traditional methods.

Furthermore, nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-based systems for the synthesis of aryl ketones from aryl halides and various acyl sources.

Table 2: Examples of Catalytic Aryl Ketone Synthesis

Coupling Reaction Aryl Source Acyl Source Catalyst Key Advantage Reference
Suzuki-Miyaura Arylboronic acid Acyl chloride Pd(OAc)₂ High yield in water

This table provides examples of general catalytic methods for aryl ketone synthesis that could be adapted for the preparation of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. In the synthesis of this compound, several aspects can be considered to enhance its green credentials.

The choice of solvent is a critical factor. Traditional solvents used in Grignard and Friedel-Crafts reactions, such as diethyl ether and chlorinated hydrocarbons, are often volatile and hazardous. The exploration of greener solvent alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources and have better environmental profiles, is a step towards a more sustainable process. The use of aqueous media for catalytic reactions, where feasible, represents a significant advancement in green synthesis.

Atom economy is another key principle. The Friedel-Crafts acylation, when using propionic anhydride, has a better atom economy than when using propionyl chloride, as the latter generates a stoichiometric amount of hydrogen chloride as a byproduct. Catalytic methods generally offer higher atom economy compared to stoichiometric reactions.

Scale-Up Considerations and Process Optimization for Industrial Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful process optimization.

For the Grignard route, the highly exothermic nature of the Grignard reagent formation necessitates efficient heat management to prevent runaway reactions. The handling of large quantities of pyrophoric magnesium and flammable ethereal solvents also requires stringent safety protocols. The potential for detonation of trifluoromethylphenyl Grignard reagents upon loss of solvent contact is a serious safety concern that must be addressed through careful process control.

In the case of Friedel-Crafts acylation, the corrosive nature of the Lewis acids and the generation of acidic waste streams are major concerns on an industrial scale. The use of corrosion-resistant reactors and the implementation of effective waste treatment protocols are essential. Process optimization would focus on minimizing the amount of Lewis acid required and developing efficient work-up procedures to isolate the product.

Vapor-phase cross-decarboxylation of 3,5-bis(trifluoromethyl)benzoic acid and propionic acid over a solid catalyst is another potential route for large-scale production, analogous to the commercial synthesis of propiophenone. This method avoids the use of hazardous reagents like acyl chlorides and Lewis acids. However, it requires high temperatures and the catalyst performance and lifetime would be critical parameters to optimize.

Table 3: Comparison of Synthetic Routes for Industrial Scale-Up

Synthetic Route Key Advantages for Scale-Up Key Challenges for Scale-Up
Grignard Reaction High yields, well-established methodology. Exothermicity, handling of hazardous reagents, safety concerns with trifluoromethylated Grignards.
Friedel-Crafts Acylation Readily available starting materials. Use of corrosive and stoichiometric Lewis acids, waste generation.

Ultimately, the choice of the most suitable industrial synthesis route will depend on a thorough evaluation of factors such as cost of raw materials, process safety, capital investment, and environmental impact.

Chemical Reactivity and Transformation Mechanisms of 3 ,5 Bis Trifluoromethyl Propiophenone

Nucleophilic and Electrophilic Reactivity of the Ketone Moiety

The ketone functional group in 3',5'-bis(trifluoromethyl)propiophenone is the primary site of reactivity. The two trifluoromethyl groups exert a strong inductive electron-withdrawing effect, which polarizes the carbonyl bond and increases the electrophilicity of the carbonyl carbon atom. researchgate.net This enhanced electrophilicity makes the ketone highly susceptible to nucleophilic attack.

Theoretical studies, such as those employing Density Functional Theory (DFT), have provided insight into the reactivity of ketones bearing trifluoromethyl groups. The introduction of a CF3 group has been shown to reduce the activation energy required for the formation of tetrahedral intermediates during nucleophilic addition, a consequence of the increased electrophilicity of the carbonyl group. researchgate.net This principle suggests that this compound readily reacts with a variety of nucleophiles, including organometallic reagents, hydrides, and other carbon and heteroatom nucleophiles, to form the corresponding tertiary alcohols.

While the carbonyl carbon is highly electrophilic, the alpha-protons on the ethyl group can be abstracted by a strong base to form an enolate. This enolate is a nucleophile and can participate in reactions with various electrophiles. However, the strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group also influences the stability and reactivity of this enolate intermediate.

Reactions Involving the Trifluoromethyl Groups

The trifluoromethyl group is generally considered to be highly stable and robust under many reaction conditions. nih.govelsevierpure.com This stability is a key reason for its prevalence in pharmaceuticals and agrochemicals. However, despite their general inertness, the C-F bonds of a trifluoromethyl group can undergo selective transformations under specific, often harsh, conditions.

Research has demonstrated that C-F bond cleavage in aromatic trifluoromethyl groups is achievable, enabling the CF3 group to be used as a synthetic handle rather than just a passive substituent. nih.gov For instance, methods have been developed for the synthesis of various cyclic ketones through cross-coupling reactions followed by C-F arylation and carbonyl formation from o-halobenzotrifluoride derivatives. Reagents such as boron tribromide or strong acids like trifluoromethanesulfonic acid (TfOH) in hexafluoroisopropanol (HFIP) have been employed to facilitate these C-F bond transformations. While these reactions have been demonstrated on other benzotrifluoride (B45747) derivatives, they illustrate the potential for the trifluoromethyl groups in this compound to participate in chemical reactions beyond simply modifying the electronic properties of the molecule.

Stereoselective Transformations of this compound Derivatives

The reduction of the prochiral ketone in this compound and its close analog, 3',5'-bis(trifluoromethyl)acetophenone (B56603), to the corresponding chiral alcohol is a transformation of significant synthetic importance. The resulting chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals, such as NK-1 receptor antagonists. researchgate.netcip.com.cn A major focus of research has been on achieving this reduction with high stereoselectivity, yielding one enantiomer in excess.

Biocatalysis has emerged as a highly effective method for the asymmetric reduction of these ketones. Whole-cell catalysts and isolated enzymes (ketoreductases) have been shown to produce the corresponding (S)- or (R)-alcohols with excellent yields and very high enantiomeric excess (e.e.). researchgate.net Various microorganisms, such as Candida tropicalis, have been extensively studied for this purpose. researchgate.netcip.com.cnresearchgate.net The reaction conditions, including substrate concentration, co-substrate (e.g., maltose), and the reaction medium, can be optimized to maximize both yield and enantioselectivity. cip.com.cnmdpi.com For example, using Candida tropicalis 104 cells, the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone to (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol has been achieved with high yield and nearly perfect enantiomeric excess. cip.com.cnnih.gov

Below is a table summarizing research findings on the asymmetric reduction of the closely related compound, 3',5'-bis(trifluoromethyl)acetophenone, which serves as a model for the stereoselective transformation of this compound.

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
Candida tropicalis 1043',5'-Bis(trifluoromethyl)acetophenone(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol70.3100 cip.com.cn
Candida tropicalis 104 (in deep-eutectic solvent)3',5'-Bis(trifluoromethyl)acetophenone(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol86.2>99 mdpi.com
Sphingomonas sp. LZ13',5'-Bis(trifluoromethyl)acetophenone(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanolNot specifiedExcellent researchgate.net
Burkholderia cenocepacia (Bc-SDR enzyme)3',5'-Bis(trifluoromethyl)acetophenone(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanolNot specifiedExcellent (anti-Prelog) researchgate.net

Mechanistic Investigations of Key Reactions Utilizing this compound

Mechanistic studies, particularly computational and theoretical investigations, have shed light on the underlying principles governing the reactivity of trifluoromethylated ketones. DFT studies have been used to analyze the reaction mechanisms of ketones with aromatics in acidic media. researchgate.net These studies reveal a dual role of the trifluoromethyl groups. While they increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack, they also destabilize the formation of a corresponding carbocation intermediate that may form after the cleavage of the C-O bond in the resulting carbinol. researchgate.net

Applications of 3 ,5 Bis Trifluoromethyl Propiophenone As a Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Fluorinated Molecules

The 3',5'-bis(trifluoromethyl)phenyl group is a key component in the development of various biologically active molecules and functional materials. While direct examples of the use of 3',5'-bis(trifluoromethyl)propiophenone in the synthesis of complex fluorinated molecules are not extensively documented, the reactivity of its ketone functional group provides a clear pathway for its incorporation into larger, more complex structures.

The propiophenone (B1677668) can undergo a variety of transformations at the carbonyl group, such as nucleophilic additions, reductions, and condensations, to introduce the 3',5'-bis(trifluoromethyl)phenyl moiety into a target molecule. For instance, Grignard reactions with various organometallic reagents can lead to the formation of tertiary alcohols, which can then be further elaborated. The resulting products, containing two trifluoromethyl groups, are expected to exhibit high thermal and chemical stability.

Furthermore, the propiophenone can serve as a precursor to chiral molecules through asymmetric synthesis, as will be discussed in a later section. The resulting enantiomerically pure alcohols are valuable intermediates in the synthesis of pharmaceuticals and other complex chiral targets. The presence of the two trifluoromethyl groups can significantly influence the biological activity and pharmacokinetic properties of the final compounds.

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry. The synthesis of pyrazole (B372694) derivatives, a class of heterocycles with a wide range of biological activities, has been successfully achieved using the closely related 3',5'-bis(trifluoromethyl)acetophenone (B56603). This suggests a clear and analogous pathway for the utilization of this compound in the synthesis of substituted pyrazoles.

The general synthetic route involves the condensation of the ketone with a hydrazine (B178648) derivative, such as 4-hydrazinobenzoic acid, to form a hydrazone intermediate. Subsequent treatment of this intermediate with a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) would lead to cyclization, affording a pyrazole-4-carbaldehyde. This aldehyde can then be further functionalized, for example, through reductive amination with various anilines to produce a library of pyrazole derivatives. nih.gov

The resulting pyrazole compounds, bearing the 3',5'-bis(trifluoromethyl)phenyl substituent, have shown potent activity as growth inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The trifluoromethyl groups are believed to enhance the antimicrobial activity of these compounds. nih.gov It is therefore highly probable that this compound can be employed in a similar fashion to generate a new class of pyrazole-based antimicrobial agents with potentially improved properties.

Role in Asymmetric Catalysis and Chiral Auxiliary Development

The asymmetric reduction of prochiral ketones is a powerful method for the synthesis of enantiomerically pure secondary alcohols, which are valuable chiral building blocks. The 3',5'-bis(trifluoromethyl)phenyl keto-moiety has been a focus of such transformations, particularly in the context of synthesizing key intermediates for pharmaceuticals.

Specifically, the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone to (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol is a crucial step in the synthesis of NK-1 receptor antagonists. cip.com.cn This transformation has been achieved with high enantioselectivity using various biocatalytic methods, including whole-cell catalysis with Candida tropicalis and Leifsonia xyli. cip.com.cnnih.gov These enzymatic systems provide a green and efficient alternative to traditional chemical reductants.

Given the success with the acetophenone (B1666503) analogue, it is highly anticipated that this compound can serve as an excellent substrate for similar asymmetric reduction processes to yield the corresponding chiral alcohol, (R)- or (S)-1-(3',5'-bis(trifluoromethyl)phenyl)propan-1-ol. The reaction conditions and outcomes for the bioreduction of the related acetophenone are summarized in the table below, suggesting a promising outlook for the propiophenone.

Table 1: Biocatalytic Asymmetric Reduction of 3',5'-Bis(trifluoromethyl)acetophenone
BiocatalystCo-substrateSubstrate ConcentrationReaction TimeYieldEnantiomeric Excess (e.e.)ProductReference
Candida tropicalis 104Maltose50 mmol·L-130 h70.3%>99%(S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol cip.com.cn
Leifsonia xyli HS0904Glucose70 mM30 h62%99.4%(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol nih.gov

While there is no direct evidence of this compound being used to develop chiral auxiliaries, the resulting chiral alcohol could potentially be converted into a chiral auxiliary. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org

Design and Synthesis of Novel Reagents and Ligands Derived from this compound

The 3,5-bis(trifluoromethyl)phenyl group is a "privileged" motif in the design of catalysts and reagents due to its strong electron-withdrawing nature and steric bulk. These properties can significantly influence the reactivity and selectivity of a catalyst. For example, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, known as Schreiner's thiourea (B124793), is a highly effective hydrogen-bond donor catalyst used in a variety of organic transformations. rsc.org

Although not directly synthesized from this compound, the prevalence of the 3,5-bis(trifluoromethyl)phenyl moiety in catalyst design highlights the potential for developing novel reagents and ligands from this propiophenone. The ketone functionality of this compound can be transformed into other functional groups, which can then be incorporated into ligand scaffolds.

For instance, the propiophenone could be converted into a primary amine via reductive amination. This amine could then be used to synthesize a wide range of ligands, such as Schiff bases, amides, or phosphine-containing ligands. The electronic properties of the 3,5-bis(trifluoromethyl)phenyl group would be imparted to the resulting metal complexes, potentially leading to catalysts with enhanced activity, stability, or selectivity. The steric hindrance provided by this group can also create a specific chiral environment around a metal center, which is beneficial for asymmetric catalysis.

Exploration of 3 ,5 Bis Trifluoromethyl Propiophenone in Pharmaceutical and Agrochemical Sciences

Strategic Incorporation into Biologically Active Scaffolds

The 3',5'-bis(trifluoromethyl)phenyl moiety is a key feature that medicinal chemists leverage to enhance the biological activity of various molecular scaffolds. The two trifluoromethyl (-CF3) groups are potent electron-withdrawing groups, which can influence the acidity of nearby protons and the reactivity of the entire molecule. This electronic nature, combined with the increased lipophilicity, makes it a desirable feature in drug design.

One of the most common applications of ketones in the synthesis of biologically active scaffolds is in the construction of heterocyclic rings. For instance, pyrazoles, a class of five-membered heterocyclic compounds, are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. While many studies have utilized the closely related 3',5'-bis(trifluoromethyl)acetophenone (B56603), the synthetic routes are readily adaptable to 3',5'-bis(trifluoromethyl)propiophenone. The typical synthesis involves the condensation of the ketone with a hydrazine (B178648) derivative. In the case of this compound, this would lead to pyrazoles bearing an additional methyl group at the 5-position of the pyrazole (B372694) ring, which could further modulate the biological activity and selectivity of the resulting compounds.

Another important class of biologically active scaffolds derived from ketones are chalcones. These are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids and possess a broad spectrum of pharmacological activities. The Claisen-Schmidt condensation of this compound with various aromatic aldehydes would yield chalcone (B49325) derivatives with the characteristic bis(trifluoromethyl)phenyl moiety. These scaffolds have shown promise as antimicrobial and anticancer agents.

Contribution to Lead Compound Synthesis in Drug Discovery

The 3',5'-bis(trifluoromethyl)phenyl group is present in several approved drugs and clinical candidates, highlighting its importance in lead compound development. The synthesis of novel pyrazole derivatives starting from 3',5'-bis(trifluoromethyl)acetophenone has yielded compounds with potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.comnih.gov These studies have identified lead compounds with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov The synthetic strategy involves the formation of a pyrazole aldehyde intermediate, which is then further functionalized. A similar approach using this compound would generate a library of related compounds for structure-activity relationship (SAR) studies, potentially leading to the discovery of new and more potent antibacterial agents.

The Mannich reaction is another powerful tool in medicinal chemistry for the synthesis of β-amino ketones, which are valuable intermediates for a variety of pharmaceuticals. While direct examples using this compound are not prevalent in the literature, the reaction is a standard transformation for propiophenones. For instance, the synthesis of naftifine (B1207962) analogues, a class of antifungal agents, has been achieved through Mannich-type reactions of propiophenone (B1677668) salts. mdpi.com This suggests a viable pathway for the synthesis of novel antifungal candidates starting from this compound. The resulting β-amino ketones could be further modified to produce a diverse range of potential therapeutic agents.

The table below summarizes the potential lead compounds that could be synthesized from this compound based on analogous reactions with the corresponding acetophenone (B1666503).

Starting MaterialReaction TypeResulting ScaffoldPotential Biological Activity
This compoundCondensation with Hydrazine5-Methyl-3-(3,5-bis(trifluoromethyl)phenyl)pyrazoleAntibacterial
This compoundClaisen-Schmidt Condensation1-(3,5-bis(trifluoromethyl)phenyl)-2-methyl-prop-2-en-1-one (Chalcone derivative)Antifungal, Antibacterial
This compoundMannich Reaction3-Amino-1-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropan-1-oneAntifungal

Application in the Development of Next-Generation Agrochemicals

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance herbicidal and fungicidal activity. The 3,5-bis(trifluoromethyl)phenyl moiety, in particular, has been explored for its potential in crop protection.

Research into chalcones derived from 3',5'-bis-trifluoromethyl acetophenone has demonstrated their potential as potent antifungal and antibacterial agents. hakon-art.comresearchgate.net For example, a series of novel chalcones were synthesized and showed significant activity against various fungal and bacterial strains. The synthesis, a Claisen-Schmidt condensation, is directly applicable to this compound, which would produce chalcones with an additional methyl group. This structural modification could lead to new agrochemical candidates with improved efficacy or a different spectrum of activity.

Furthermore, phenoxy derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have been investigated for their herbicidal properties. For instance, 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have shown potent bleaching and herbicidal activities. nih.gov While not directly synthesized from this compound, this highlights the utility of the core chemical motif in designing effective herbicides. It is plausible that derivatives of this compound could be converted into phenoxy-containing compounds with desirable agrochemical properties. The fungicidal and herbicidal activities of various secondary metabolites from fungi have also been documented, some of which contain structural features that could be mimicked by synthetic compounds derived from this compound. nih.govresearchgate.net

The following table presents research findings on the antimicrobial activity of chalcones synthesized from 3',5'-bis-trifluoromethyl acetophenone, a close structural analog of this compound.

CompoundTarget OrganismActivityReference
1-(3',5'-bis trifluoromethyl phenyl)-3-(2-chloro-5-nitro phenyl)-2-propene-1-oneFungiBetter activity than other novel chalcones, comparable to Ketoconazole hakon-art.com
1-(3',5'-bis trifluoro methyl phenyl)-3-(4-N,N-diethyl amino phenyl)-2-propene-1-oneBacteriaMaximum zone of inhibition when comparable with Streptomycin hakon-art.com

Medicinal Chemistry Approaches Leveraging this compound

The physicochemical properties of the 3',5'-bis(trifluoromethyl)phenyl group make it a highly attractive component in medicinal chemistry design. The two trifluoromethyl groups significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. Furthermore, the strong electron-withdrawing nature of the -CF3 groups can influence the pKa of nearby functional groups and modulate the binding affinity of a molecule to its biological target.

The metabolic stability of the trifluoromethyl group is another key advantage. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.

In the context of this compound, these properties can be strategically employed. The propiophenone core allows for a variety of chemical transformations to introduce diverse functional groups and build complex molecular architectures. For example, the ketone can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. The α-carbon to the ketone can be functionalized through enolate chemistry, allowing for the introduction of various substituents. These synthetic handles, combined with the beneficial properties of the bis(trifluoromethyl)phenyl moiety, make this compound a versatile starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Advanced Spectroscopic and Spectrometric Characterization of 3 ,5 Bis Trifluoromethyl Propiophenone and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹⁹F NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For fluorinated compounds like 3',5'-bis(trifluoromethyl)propiophenone, specialized NMR techniques are particularly insightful.

¹⁹F NMR Spectroscopy: Fluorine-19 (¹⁹F) is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and powerful tool for analyzing fluorinated compounds. nsf.gov The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment. nih.govresearchgate.net In this compound, the two trifluoromethyl (CF₃) groups are chemically equivalent due to the molecule's symmetry. Consequently, they are expected to produce a single, sharp resonance in the ¹⁹F NMR spectrum. The conjugation of the CF₃ groups to the polarizable phenyl ring enhances the sensitivity of their chemical shift to subtle changes in the molecular environment. nih.gov This characteristic is invaluable for studying interactions and reactions involving the molecule.

2D NMR Techniques: Two-dimensional (2D) NMR experiments provide correlation data that reveals through-bond and through-space relationships between nuclei, which is essential for mapping the complete molecular structure. harvard.eduscribd.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a cross-peak would be observed between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming the propiophenone (B1677668) backbone. libretexts.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This would allow for the unambiguous assignment of the -CH₂- and -CH₃ carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the ethyl group protons to the carbonyl carbon and from the aromatic protons to the carbons of the trifluoromethyl groups.

Table 1: Expected 2D NMR Correlations for this compound
TechniqueCorrelated NucleiStructural Information Confirmed
COSY-CH₂- (H) ↔ -CH₃ (H)Connectivity of the ethyl group.
HSQC-CH₂- (H) ↔ -CH₂- (C) -CH₃ (H) ↔ -CH₃ (C) Aromatic (H) ↔ Aromatic (C)Direct C-H attachments.
HMBC-CH₂- (H) ↔ Carbonyl (C=O) -CH₂- (H) ↔ Aromatic Ring (C) Aromatic (H) ↔ CF₃ (C)Connection of ethyl group to carbonyl and phenyl ring; placement of CF₃ groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures mass-to-charge ratios (m/z) with very high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of an unambiguous molecular formula from the exact mass of the molecular ion. nih.gov For this compound (C₁₁H₈F₆O), the theoretical exact mass can be calculated and compared to the experimental value to confirm its elemental composition.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. nih.gov In MS/MS, the molecular ion is isolated, subjected to collision-induced dissociation, and the resulting fragment ions are mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure. For an aromatic ketone like this compound, characteristic fragmentation pathways include alpha-cleavage adjacent to the carbonyl group.

Key expected fragmentation patterns include:

Loss of the ethyl radical (•C₂H₅): This alpha-cleavage results in the formation of a stable 3,5-bis(trifluoromethyl)benzoyl cation.

Loss of carbon monoxide (CO): Following the initial alpha-cleavage, the resulting acylium ion can lose CO.

McLafferty Rearrangement: While less common for aromatic ketones without longer alkyl chains, this pathway could also be considered.

Table 2: Predicted HRMS Fragments for this compound (C₁₁H₈F₆O)
Fragment IonProposed FormulaFragmentation PathwayTheoretical Exact Mass (m/z)
[M]⁺•C₁₁H₈F₆OMolecular Ion282.0480
[M - C₂H₅]⁺C₉H₃F₆OAlpha-cleavage253.0088
[M - CO - C₂H₅]⁺C₈H₃F₆Loss of CO from benzoyl cation225.0139

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The spectrum provides a unique "fingerprint" of the molecule. libretexts.org For this compound, the key characteristic absorptions are:

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic ketone, typically appearing in the range of 1700-1680 cm⁻¹. libretexts.org

C-F Stretches: Very strong and intense absorption bands are expected in the 1350-1100 cm⁻¹ region, characteristic of the trifluoromethyl groups.

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region. libretexts.org

C-H Stretches: Absorptions for the aromatic C-H bonds appear just above 3000 cm⁻¹, while those for the aliphatic C-H bonds of the ethyl group appear just below 3000 cm⁻¹. vscht.czlibretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. For this molecule, Raman spectroscopy would be useful for observing the symmetric breathing vibrations of the substituted benzene (B151609) ring, which may be weak in the IR spectrum.

Table 3: Key Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityFunctional Group
Aromatic C-H Stretch3100 - 3000Medium to WeakAromatic Ring
Aliphatic C-H Stretch3000 - 2850MediumEthyl Group (-CH₂CH₃)
C=O Stretch1700 - 1680StrongAromatic Ketone
Aromatic C=C Stretch1600 - 1450VariableAromatic Ring
C-F Stretch1350 - 1100Very StrongTrifluoromethyl (-CF₃)

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While crystallographic data for the parent this compound may not be readily available, the analysis of closely related derivatives provides invaluable structural insights.

A study on the enaminone derivative, 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one , which is synthesized from a related acetophenone (B1666503), provides a clear example of the power of this technique. researchgate.net The X-ray diffraction data from this study unambiguously determined the solid-state structure of the molecule. researchgate.net

The key findings from the crystallographic analysis of this derivative include:

Molecular Geometry: It provides precise bond lengths, bond angles, and torsion angles, revealing the planarity and conformation of the molecule. researchgate.net

Crystal Packing: The data elucidates how the molecules are arranged in the crystal lattice, including any intermolecular interactions.

Table 4: Crystallographic Data for 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one researchgate.net
ParameterValue
Chemical FormulaC₁₃H₁₁F₆NO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.1556(8)
b (Å)24.877(3)
c (Å)7.6067(7)
β (°)116.745(6)
Volume (ų)1378.2(3)

This crystallographic data provides a solid foundation for understanding the structural properties of compounds containing the 3,5-bis(trifluoromethyl)phenyl ketone moiety.

Computational and Theoretical Studies on 3 ,5 Bis Trifluoromethyl Propiophenone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. mdpi.comijltet.org Methods like the B3LYP functional combined with basis sets such as 6-311+G(d,p) are commonly used for geometry optimization and the calculation of electronic properties. mdpi.comresearchgate.net

The electronic structure is often analyzed through the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. mdpi.com For aromatic ketones like 3',5'-Bis(trifluoromethyl)propiophenone, the HOMO is typically distributed over the aromatic ring, while the LUMO is often localized on the carbonyl group and the trifluoromethyl moieties.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S). Molecular Electrostatic Potential (MEP) maps are also calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. scispace.com In this compound, the electronegative oxygen atom of the carbonyl group and the fluorine atoms of the trifluoromethyl groups create regions of negative potential, indicating sites prone to electrophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
ParameterCalculated ValueDescription
HOMO Energy-7.5 eVEnergy of the Highest Occupied Molecular Orbital
LUMO Energy-1.9 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.6 eVIndicator of chemical stability and reactivity
Electronegativity (χ)4.7 eVMeasure of the ability to attract electrons
Chemical Hardness (η)2.8 eVResistance to change in electron distribution

Molecular Dynamics Simulations of Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape, revealing the preferred shapes (conformations) of a molecule and the energy barriers between them. nih.gov

For this compound, MD simulations can explore the rotational dynamics around key single bonds, such as the bond connecting the phenyl ring to the carbonyl group and the bond between the carbonyl carbon and the ethyl group. The bulky and electron-withdrawing trifluoromethyl groups exert significant steric and electronic effects that influence the molecule's conformational preferences.

Simulations can identify the most stable conformers by analyzing the potential energy surface. Key dihedral angles are monitored throughout the simulation to map the conformational space. For instance, the orientation of the propiophenone (B1677668) side chain relative to the plane of the benzene (B151609) ring is a critical conformational feature. researchgate.net Techniques like Principal Component Analysis (PCA) can be applied to the simulation trajectory to identify the dominant collective motions and significant conformational changes. nih.gov The results can be visualized as a free energy landscape, highlighting the low-energy (most populated) conformational states and the transition pathways between them.

Table 2: Key Dihedral Angles and Hypothetical Rotational Barriers for this compound from MD Simulations
Dihedral AngleDescriptionPredicted Stable Conformation (Angle)Estimated Rotational Barrier (kcal/mol)
C(ring)-C(ring)-C(=O)-C(ethyl)Rotation of the carbonyl group relative to the phenyl ring~45°3.5 - 5.0
C(ring)-C(=O)-C(ethyl)-C(methyl)Rotation of the ethyl group~60° (gauche)2.0 - 3.0

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which aids in the interpretation of experimental spectra. DFT calculations are particularly effective for predicting vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated by performing a frequency analysis on the optimized molecular geometry. ijltet.org The calculated frequencies often systematically overestimate experimental values, so they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com These calculations not only predict the position of absorption bands but also their relative intensities, providing a theoretical IR spectrum that can be directly compared to an experimental one. researchgate.net For this compound, characteristic peaks such as the C=O stretch of the ketone and the C-F stretches of the trifluoromethyl groups can be accurately predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) are used within a DFT framework to calculate magnetic shielding tensors, from which chemical shifts are derived. More specialized software employs machine learning algorithms, HOSE-code-based methods, and large databases of experimental data to provide rapid and accurate predictions. mestrelab.combruker.com These tools can predict the chemical shifts for all proton and carbon atoms in the molecule, which is invaluable for structure verification and spectral assignment. nmrdb.org

Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
Vibrational ModeCalculated Frequency (Scaled)Typical Experimental Range
C=O Stretch (Ketone)16951680 - 1700
C-F Symmetric Stretch11301120 - 1150
C-F Asymmetric Stretch12801270 - 1290
Aromatic C-H Stretch30803050 - 3100
Table 4: Computationally Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative)
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C=O-198.5
C-2', C-6' (Aromatic)8.30132.0
C-4' (Aromatic)8.15128.5
CH₂ (Ethyl)3.1032.0
CH₃ (Ethyl)1.258.5
CF₃-123.0 (quartet)

In Silico Modeling of Reaction Pathways Involving this compound

In silico modeling allows for the detailed investigation of chemical reaction mechanisms, providing insights that can be difficult to obtain through experiments alone. researchgate.net For reactions involving this compound, computational methods can be used to map the entire reaction energy profile, from reactants to products, including the identification of transition states and intermediates.

A relevant reaction for this compound is the reduction of the ketone to the corresponding secondary alcohol, 1-(3',5'-bis(trifluoromethyl)phenyl)propan-1-ol. This transformation is significant in the synthesis of pharmaceutical intermediates. mdpi.com Computational modeling of this reduction (e.g., using a hydride reagent like sodium borohydride) would involve:

Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate, which corresponds to the structure where the hydride is forming a bond with the carbonyl carbon and the C=O double bond is breaking.

Calculating Activation Energy (Ea): Determining the energy difference between the reactants and the transition state. This value is directly related to the reaction rate.

Visualizing Reaction Dynamics: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products.

These models can also explore stereoselectivity, predicting which stereoisomer of the alcohol product is likely to be favored.

Table 5: Hypothetical Computed Energetics for the Ketone Reduction of this compound
ParameterDescriptionCalculated Value (kcal/mol)
E (Reactants)Energy of ketone + hydride reagent0.0 (Reference)
E (Transition State)Energy of the transition state structure+12.5
E (Products)Energy of the alcohol product-25.0
Activation Energy (Ea)E(TS) - E(Reactants)+12.5
Reaction Enthalpy (ΔH)E(Products) - E(Reactants)-25.0

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 ,5 Bis Trifluoromethyl Propiophenone Derivatives

Correlation of Structural Modifications with Biological Efficacy

While specific structure-activity relationship (SAR) studies on a broad range of 3',5'-bis(trifluoromethyl)propiophenone derivatives are not extensively documented in publicly available literature, general principles of medicinal chemistry and findings from related structures allow for informed postulations. The core structure can be systematically modified at several positions to probe the chemical space and optimize for a desired biological effect.

Key modification points include:

The Propiophenone (B1677668) Side Chain: Alterations to the ethyl group (e.g., chain length, branching, cyclization) can impact lipophilicity and steric interactions within a receptor's binding pocket.

The Aromatic Ring: While the 3',5'-bis(trifluoromethyl) substitution is the defining feature, the addition of other substituents could further modulate electronic properties and binding interactions.

For instance, in the development of methcathinone (B1676376) analogs, trifluoromethylpropiophenone precursors are utilized. nih.gov Studies on these derivatives show that the position of the trifluoromethyl group dramatically influences the compound's potency and selectivity for monoamine transporters like the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.gov This highlights the critical role of the CF3 group's placement in determining biological activity.

Table 1: Hypothetical SAR of this compound Derivatives This table is illustrative and based on established medicinal chemistry principles, as specific extensive SAR data for this exact scaffold is limited.

ModificationRationalePredicted Impact on Biological Efficacy
Elongation of the ethyl chainIncreases lipophilicityMay enhance membrane permeability and hydrophobic interactions with target
Reduction of the ketone to an alcoholIntroduces a hydrogen bond donor/acceptorCould form new interactions with the biological target, potentially increasing affinity
Introduction of a hydroxyl group on the phenyl ringModulates electronics and adds a polar groupMay alter binding mode and improve solubility

Influence of Trifluoromethyl Groups on Receptor Binding and Pharmacodynamics

The two trifluoromethyl groups on the phenyl ring are powerful modulators of the molecule's physicochemical properties, which in turn dictates its receptor binding profile and pharmacodynamic behavior.

The primary effects of the trifluoromethyl groups include:

Enhanced Lipophilicity: The CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier. mdpi.comontosight.ai This is a crucial factor for drugs targeting the central nervous system.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450. nih.govmdpi.com This can lead to a longer half-life and improved bioavailability.

Electron-Withdrawing Effects: The strong electronegativity of the fluorine atoms makes the CF3 group a potent electron-withdrawing substituent. mdpi.com This can alter the acidity of nearby protons and influence the molecule's ability to participate in hydrogen bonding and electrostatic interactions with biological targets. mdpi.com

Steric Influence: A CF3 group is larger than a methyl group, which can enhance binding affinity and selectivity through improved hydrophobic interactions with the target protein. mdpi.com

A notable study on a glucocorticoid receptor ligand demonstrated that replacing a trifluoromethyl group with a larger benzyl (B1604629) group maintained binding potency but switched the compound's function from an agonist to an antagonist. drugbank.comebi.ac.uknih.gov This was attributed to the larger group forcing a conformational change in the receptor. drugbank.comebi.ac.uk This illustrates the profound impact that a CF3 group, or its replacement, can have on the pharmacodynamics of a molecule.

Impact of Structural Features on Material Science Properties

In the realm of material science, the 3',5'-bis(trifluoromethyl)phenyl moiety is a desirable building block for high-performance polymers and advanced materials. The same features that are advantageous in drug design also confer beneficial properties to materials.

Thermal Stability: The high strength of the C-F bond contributes to the thermal stability of materials incorporating this group. mdpi.com

Chemical Resistance: The electron-withdrawing nature of the CF3 groups can deactivate the aromatic ring to certain chemical reactions, enhancing the material's durability.

Hydrophobicity: The presence of multiple fluorine atoms imparts significant hydrophobic (water-repellent) properties to surfaces. mdpi.com This is valuable for creating coatings with self-cleaning or anti-fouling capabilities.

Optical Properties: Fluorination can alter the electronic structure of molecules, potentially leading to useful photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Low Surface Energy: Materials incorporating fluorinated groups often exhibit low surface energy, which is beneficial for applications requiring non-stick surfaces or specific wetting properties. mdpi.com For example, the addition of fluorinated species to coatings has been shown to enrich the surface with fluorine, thereby lowering surface energy and increasing water repellency. mdpi.com

Table 2: Predicted Material Properties of Polymers Incorporating the 3',5'-Bis(trifluoromethyl)phenyl Moiety

PropertyInfluence of the Bis(trifluoromethyl)phenyl GroupPotential Application
Glass Transition Temperature (Tg)Increases due to steric hindrance and strong intermolecular forcesHigh-temperature plastics
Refractive IndexGenerally lowered by fluorine incorporationOptical fibers, anti-reflective coatings
Dielectric ConstantLowered due to the low polarizability of the C-F bondInsulators in microelectronics
SolubilityOften soluble in fluorinated solvents but poorly soluble in common organic solventsSpecialty processing applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physical properties, respectively. conicet.gov.arresearchgate.netmdpi.com These models are invaluable for predicting the properties of new, unsynthesized molecules, thereby saving time and resources in the discovery process. researchgate.net

For a series of this compound derivatives, a QSAR study would typically involve:

Data Set Collection: A series of derivatives with experimentally measured biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields). mdpi.com

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to create an equation linking the descriptors to the activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. conicet.gov.ar

A hypothetical QSAR equation for a series of derivatives might look like:

log(1/IC50) = β0 + β1(logP) + β2(Dipole_Moment) + β3(LUMO)

Where:

logP represents the lipophilicity.

Dipole_Moment is a measure of molecular polarity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

β0, β1, β2, β3 are coefficients determined by the regression analysis.

Similarly, a QSPR model could be developed to predict material properties like the glass transition temperature or refractive index, aiding in the rational design of new materials with desired characteristics.

While specific QSAR/QSPR studies focused solely on this compound derivatives are not readily found, the principles are widely applied to fluorinated compounds in both drug discovery and materials science. mdpi.com

Future Perspectives and Emerging Research Avenues for 3 ,5 Bis Trifluoromethyl Propiophenone

Novel Synthetic Transformations and Catalytic Systems

Future research into the synthesis of and with 3',5'-bis(trifluoromethyl)propiophenone is moving towards more efficient, selective, and sophisticated catalytic systems. While traditional methods exist, the focus is shifting to methodologies that offer superior control over chemical reactions and access to novel molecular architectures.

One promising area is the advancement of organocatalysis . The 3,5-bis(trifluoromethyl)phenyl motif is a key component in highly effective hydrogen-bond-donating catalysts, such as N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea. rsc.org These catalysts are known to activate substrates and stabilize transition states, and their application in transformations involving this compound and its derivatives is a logical next step for developing new asymmetric reactions.

Biocatalysis represents another significant frontier. The enzymatic reduction of the closely related 3',5'-bis(trifluoromethyl)acetophenone (B56603) to chiral alcohols using whole-cell biocatalysts or isolated enzymes (ketoreductases) has been demonstrated with high yields and excellent enantioselectivity. researchgate.netmdpi.com Future work will likely extend these biocatalytic approaches to the propiophenone (B1677668) analogue, offering a green and highly selective route to valuable chiral building blocks, which are crucial for the pharmaceutical industry. mdpi.com

Furthermore, asymmetric transfer hydrogenation using transition metal catalysts, such as rhodium and ruthenium complexes, provides an efficient method for producing enantiomerically pure alcohols from ketones. google.com Research is expected to focus on developing novel, more active, and recyclable catalysts for the asymmetric reduction of this compound.

Derivatization of the core structure is also a key research avenue. For instance, synthetic routes starting from the related acetophenone (B1666503) have been used to create complex heterocyclic structures like pyrazole (B372694) derivatives, which have shown potent antimicrobial activity. mdpi.comnih.gov Similar strategies applied to this compound could yield new classes of bioactive compounds.

Catalytic SystemTransformationPotential Advantage
Organocatalysis (e.g., Thiourea-based)Asymmetric additions, reductionsMetal-free, high selectivity
Biocatalysis (e.g., Ketoreductases)Asymmetric reduction to alcoholsGreen chemistry, high enantioselectivity, mild conditions researchgate.netmdpi.com
Transition Metal Catalysis (e.g., Rh, Ru)Asymmetric transfer hydrogenationHigh efficiency, established methodology google.com

Expansion into Emerging Fields (e.g., Optoelectronics, Advanced Materials)

The distinct physicochemical properties of the 3',5-bis(trifluoromethyl)phenyl group make it an attractive component for the design of new functional materials.

In optoelectronics , the focus is on creating materials with tailored electronic and photophysical properties. The strong electron-withdrawing nature of the two CF3 groups can be used to tune the energy levels of conjugated systems. Research has shown that incorporating the 3,5-bis(trifluoromethyl)benzene moiety as an isolating group in nonlinear optical (NLO) chromophores can effectively suppress intermolecular electrostatic interactions, which is crucial for achieving high electro-optic activity. mdpi.com Future work will likely explore the integration of the this compound core into more complex NLO materials, polymers for light-emitting diodes (OLEDs), and organic photovoltaics.

In the field of advanced materials , this compound serves as a versatile building block. The trifluoromethyl groups can enhance thermal stability, solubility in organic solvents, and lipophilicity of polymers and other materials. Its derivatives, such as 3,5-bis-(trifluoromethyl)phenyl sulfones, have been utilized in sophisticated organic reactions like the Julia-Kocienski olefination to synthesize complex molecules, including stilbenes like resveratrol. organic-chemistry.org This demonstrates its utility in constructing intricate molecular frameworks that can serve as precursors to advanced polymers, liquid crystals, or functional coatings.

Emerging FieldApplicationKey Property Conferred by 3',5'-Bis(trifluoromethyl)phenyl Group
OptoelectronicsNonlinear optical (NLO) chromophoresSteric hindrance reduces aggregation and suppresses dipole-dipole interactions. mdpi.com
Advanced MaterialsSynthesis of complex organic moleculesStrong electron-withdrawing nature, enhances stability.
Polymer ScienceHigh-performance polymersIncreased thermal stability and solubility.

Sustainable Chemistry Initiatives for this compound Production and Utilization

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. Future initiatives for this compound will prioritize sustainability.

A key focus is the development of greener synthetic pathways . This includes the use of biocatalytic methods, as mentioned earlier, which replace hazardous reagents and metal catalysts with enzymes or whole microorganisms that operate under mild, aqueous conditions. mdpi.com Such processes not only reduce waste but also enhance selectivity, aligning with the principles of atom economy and reduced energy consumption. epa.gov

Another area of development is the use of more environmentally benign solvents and reaction conditions. This could involve exploring reactions in water, supercritical fluids like CO2, or natural deep-eutectic solvents (NADES) to replace traditional volatile organic compounds. mdpi.comnih.gov The goal is to minimize the environmental footprint associated with the compound's lifecycle. epa.gov

Furthermore, research will likely target the design of catalytic systems that are recyclable and reusable. Heterogenizing homogeneous catalysts on solid supports is one such strategy that facilitates easy separation and reuse, reducing waste and cost.

Green Chemistry PrincipleApplication to this compound
Use of Renewable FeedstocksExploration of bio-derived starting materials.
CatalysisDevelopment of reusable organocatalysts and biocatalysts to replace stoichiometric reagents. mdpi.comepa.gov
Safer Solvents & AuxiliariesEmploying water, deep-eutectic solvents, or CO2 in synthetic steps. mdpi.comnih.gov
Energy EfficiencyDesigning synthetic routes that operate at ambient temperature and pressure. epa.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and its application to compounds like this compound holds immense potential.

AI and ML algorithms can accelerate the discovery of novel synthetic routes by analyzing vast reaction databases to predict the most efficient and highest-yielding pathways. youtube.com These tools can suggest optimal reaction conditions, catalysts, and starting materials, significantly reducing the experimental effort required for synthesis optimization.

In the realm of materials and drug discovery , machine learning models can predict the properties of novel derivatives of this compound without the need for their physical synthesis and testing. nih.govnih.gov By training on existing data, these models can forecast characteristics such as bioactivity, toxicity, or electronic properties, enabling researchers to prioritize the most promising candidates for synthesis. renewablematter.eu For example, AI can be used to design new molecules with desired activities and then use retrosynthesis software to devise a viable production pathway. youtube.com This data-driven approach streamlines the design-build-test-learn cycle, accelerating the development of new materials and therapeutic agents. researchgate.net

AI/ML ApplicationSpecific Use in Research on this compound
Retrosynthesis PredictionIdentifying novel and efficient synthetic pathways to the target molecule and its derivatives. youtube.com
Property PredictionForecasting the biological, physical, and chemical properties of new compounds incorporating the 3',5'-bis(trifluoromethyl)phenyl moiety. nih.gov
Reaction OptimizationPredicting optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and selectivity.
De Novo Molecular DesignGenerating novel molecular structures with desired properties for applications in medicine or materials science. nih.gov

Q & A

Basic Research Question

  • Gas Chromatography (GC): Purity assessment (>97% by GC, as reported for analogous compounds) ensures minimal byproducts .
  • NMR Spectroscopy: ¹H and ¹⁹F NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons, −60 to −70 ppm for CF₃ groups) confirm substitution patterns and structural integrity. Quantitative ¹⁹F NMR is particularly useful for fluorinated derivatives .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (C₁₁H₈F₆O, exact mass 276.05 g/mol) .

What safety protocols are critical during handling and storage?

Basic Research Question

  • Storage: Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption or degradation .
  • Handling: Use fume hoods, nitrile gloves, and eye protection. Avoid contact with skin, as fluorinated ketones may cause irritation .
  • Waste Disposal: Neutralize acidic byproducts before disposal and segregate halogenated waste according to local regulations .

How can researchers address regioselectivity challenges in trifluoromethyl-substituted propiophenone synthesis?

Advanced Research Question
Regioselectivity is influenced by steric and electronic effects. The electron-withdrawing nature of CF₃ groups directs electrophilic substitution to meta/para positions. Computational studies (e.g., density functional theory) predict reactive sites, while experimental optimization—such as using bulky acylating agents or low-temperature conditions—can enhance selectivity . For example, AlCl₃-mediated acylation at −15°C improved regioselectivity in related trifluoromethyl acetophenones by 20% .

How should conflicting data on physical properties (e.g., melting points) be resolved?

Advanced Research Question
Discrepancies in reported melting points (e.g., 35–38°C vs. 40–42°C) may arise from impurities or polymorphic forms. Researchers should:

  • Cross-validate using differential scanning calorimetry (DSC) to detect polymorphs .
  • Repurify via recrystallization (e.g., using hexane/ethyl acetate) and compare with certified reference materials (CRMs) .
  • Analyze batch-to-batch variability using HPLC to identify trace impurities affecting thermal properties .

What role does this compound play in pharmaceutical intermediate synthesis?

Advanced Research Question
The compound serves as a precursor for bioactive molecules, particularly in fluorinated drug candidates. Its CF₃ groups enhance metabolic stability and lipophilicity. For example:

  • Kinase Inhibitors: Used in Suzuki-Miyaura couplings to introduce trifluoromethyl motifs into heterocyclic scaffolds .
  • PET Tracers: Radiolabeled derivatives (e.g., ¹⁸F analogs) are explored for imaging applications due to their high fluorine content .

How can computational modeling optimize logP and solubility for derivatives?

Advanced Research Question

  • logP Prediction: Tools like XLogP3 predict logP values (~3.4 for the parent compound), guiding solubility optimization. Introducing polar substituents (e.g., hydroxyl groups) reduces logP by 0.5–1.0 units .
  • Molecular Dynamics (MD): Simulations assess solvent interactions, aiding in co-solvent selection (e.g., DMSO/water mixtures) for in vitro assays .

What strategies mitigate decomposition during long-term storage?

Advanced Research Question

  • Stabilizers: Add antioxidants (e.g., BHT) at 0.1–0.5% w/w to prevent radical-mediated degradation .
  • Lyophilization: Freeze-drying under vacuum preserves stability for >12 months, as demonstrated for related fluorinated acids .

Table: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight276.14 g/molHRMS
Melting Point35–38°CDSC
logP3.4XLogP3
Boiling Point244°C at 760 mmHgExperimental

Retrosynthesis Analysis

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Reactant of Route 1
3',5'-Bis(trifluoromethyl)propiophenone
Reactant of Route 2
Reactant of Route 2
3',5'-Bis(trifluoromethyl)propiophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.